molecular formula C8H7BrO3S B2503474 4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid CAS No. 1368555-28-5

4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid

Cat. No.: B2503474
CAS No.: 1368555-28-5
M. Wt: 263.11
InChI Key: DPRIAOFTMUWLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a bromine atom attached to the thiophene ring and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c9-5-3-7(13-4-5)6(10)1-2-8(11)12/h3-4H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRIAOFTMUWLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with a suitable reagent under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid is unique due to its combination of a brominated thiophene ring and a butanoic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.